3-Chloro-2-fluoro-5-methylpyridine
Overview
Description
3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-methylpyridine .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluoro-5-methylpyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of 3-Chloro-2-fluoro-5-methylpyridine is 145.56 . Its IUPAC name is 3-chloro-2-fluoro-5-methylpyridine and its InChI code is 1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 .Scientific Research Applications
Synthesis of Novel Compounds
3-Chloro-2-fluoro-5-methylpyridine is used in the synthesis of various novel compounds. For instance, it has been used in the functionalization of pyridinylmethyl, as demonstrated in the synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an agent enhancing acetylcholine release (Pesti et al., 2000). This compound is a candidate for cognitive enhancement drugs, showcasing the potential of 3-Chloro-2-fluoro-5-methylpyridine in medicinal chemistry.
Intermediate in Medicines and Pesticides
This compound serves as an important intermediate in the production of various medicines and pesticides. The study of 2-Chloro-5-trichloromethylpyridine, which is closely related to 3-Chloro-2-fluoro-5-methylpyridine, emphasizes its significance in the synthesis of these products. Techniques like extraction, distillation, and column chromatography have been employed to purify products derived from it, indicating its utility in pharmaceutical and agrochemical industries (Su Li, 2005).
Nucleophilic Substitution Studies
Research has also been conducted on the reactivity of halide substituents in pyridines, including 3-Chloro-2-fluoro-5-methylpyridine, toward sodium ethoxide. This study provides insights into the factors governing the rates of nucleophilic aromatic substitutions, which are critical in organic synthesis and chemical reactions (Schlosser & Rausis, 2005).
Role in Organic Synthesis
The compound also finds use in organic synthesis processes. An example is the synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable building blocks in medicinal chemistry. This highlights the versatility of 3-Chloro-2-fluoro-5-methylpyridine derivatives in creating compounds with desired functionalities for further chemical manipulations (Wu et al., 2022).
properties
IUPAC Name |
3-chloro-2-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBHQSOSMAMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650527 | |
Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-methylpyridine | |
CAS RN |
1031929-23-3 | |
Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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